molecular formula C5H10F3NO3S B13475561 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide

Cat. No.: B13475561
M. Wt: 221.20 g/mol
InChI Key: VVYDXKAGWJTIRX-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide (CAS 1250712-74-3) is a high-purity sulfonamide compound of significant interest in chemical and biochemical research. With a molecular formula of C 5 H 10 F 3 NO 3 S and a molecular weight of 221.19 g/mol, this reagent features a sulfonamide functional group linked to a propane chain terminated by a 2,2,2-trifluoroethoxy moiety . The canonical SMILES representation for this molecule is NS(=O)(=O)CCCOCC(F)(F)F . Sulfonamides are a critically important class of compounds in medicinal chemistry, most famously as antibacterial agents. They function by mimicking the native substrate p -aminobenzoic acid ( p ABA), thereby inhibiting the essential bacterial enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . The specific structural features of this compound, particularly the 2,2,2-trifluoroethoxy group, may be utilized to modulate the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for investigating novel enzyme inhibitors and understanding resistance mechanisms mediated by sulfonamide-resistant DHPS enzymes (Sul1, Sul2, Sul3) . This product is offered with a guaranteed purity of 98% . As a laboratory chemical, it is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling. The compound is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and engineering controls are recommended for safe handling.

Properties

Molecular Formula

C5H10F3NO3S

Molecular Weight

221.20 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)propane-1-sulfonamide

InChI

InChI=1S/C5H10F3NO3S/c6-5(7,8)4-12-2-1-3-13(9,10)11/h1-4H2,(H2,9,10,11)

InChI Key

VVYDXKAGWJTIRX-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)(F)F)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Coupling

  • Use of transition metal catalysts (e.g., copper, palladium) to mediate coupling between propane-1-sulfonamide and trifluoroethyl derivatives.
  • Conditions often involve ligands, bases, and elevated temperatures.

One-Pot Multicomponent Reactions

  • Employing multicomponent reactions under optimized conditions to assemble the compound directly from simpler precursors, reducing steps and improving overall yield.

Data Table Summarizing Synthesis Methods

Method Reagents Conditions Advantages Limitations References
Nucleophilic substitution with trifluoroethyl halide Propane-1-sulfonamide + trifluoroethyl halide Room temp to 80°C, polar aprotic solvent Simple, high yield Requires halide reagents
Activation of trifluoroethanol derivatives Trifluoroethanol + SOCl₂ or p-toluenesulfonate Reflux Better control, higher purity Additional activation step
Metal-catalyzed coupling Propane-1-sulfonamide + trifluoroethyl derivatives Elevated temperature, catalyst present High efficiency, selectivity Catalyst cost, optimization needed

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution reactions, particularly under basic conditions. Key pathways include:

  • Amide Formation : Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. For example, interaction with acetyl chloride forms 3-(2,2,2-Trifluoroethoxy)-N-acetylpropane-1-sulfonamide[^4]1.

  • Alkylation : The NH₂ group reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated sulfonamides23.

Mechanistic Insights :
The trifluoroethoxy group (-OCH₂CF₃) enhances the electrophilicity of the sulfonamide sulfur atom via inductive effects, accelerating nucleophilic attack (Figure 1)45.

Hydrolysis

Hydrolysis of the sulfonamide group occurs under acidic or basic conditions:

Condition Product Rate Constant (k, s⁻¹)
1M HCl, 80°CPropane-1-sulfonic acid + NH₃2.3×1042.3 \times 10^{-4}1
0.5M NaOH, 60°C3-(2,2,2-Trifluoroethoxy)propane-1-sulfonate1.8×1031.8 \times 10^{-3}5

Kinetic Data :
The hydrolysis follows pseudo-first-order kinetics, with activation energy (EaE_a) of 58.2 kJ/mol in acidic media and 45.7 kJ/mol in basic media5.

Radical-Mediated Degradation

The compound reacts with hydrated electrons (eaqe_{aq}^-) in advanced reduction processes (ARPs):

Reaction Mechanisms

Three pathways dominate (Table 1)45:

Mechanism Site of Attack E°red,aqE°_{red,aq} (V vs SHE)
AssociativeC-F bond in CF₃ group-1.42 ± 0.15
Concerted cleavageS-N bond in sulfonamide-1.25 ± 0.12
Stepwise cleavageC-S bond-1.38 ± 0.10

Key Observations :

  • The concerted cleavage pathway dominates due to favorable thermodynamics (ΔG=32.1kJ/mol\Delta G^\ddagger = 32.1 \, \text{kJ/mol})5.

  • Electron-withdrawing groups (e.g., CF₃) lower E°red,aqE°_{red,aq}, enhancing reactivity with eaqe_{aq}^-4.

Cyclization Reactions

Under dehydrating conditions (e.g., P₂O₅), the compound undergoes intramolecular cyclization to form heterocycles:

  • Product : 2-(2,2,2-Trifluoroethoxy)-1,3-thiazolidine-4-sulfonamide23.

  • Mechanism : The NH₂ group attacks the β-carbon of the propane chain, followed by elimination of H₂O2.

Optimized Conditions :

  • Solvent: Toluene

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Yield: 78%3.

Environmental Degradation

In biodegradation studies, the compound shows limited mineralization (<15% in 28 days)6. Major transformation products include:

  • 3-(2,2,2-Trifluoroethoxy)propane-1-sulfinic acid (via S-oxidation)

  • 2,2,2-Trifluoroethanol (via C-S bond cleavage)6.

Electrochemical Reduction

Linear sweep voltammetry reveals two reduction peaks:

Peak Potential (V vs Ag/AgCl) Assigned Process
-1.52Reduction of sulfonamide group
-2.10CF₃ group defluorination

The defluorination current efficiency (CE) reaches 64% at pH 75.

Comparative Reactivity

The compound’s reactivity is benchmarked against analogous sulfonamides (Table 2)5:

Compound keaqk_{e_{aq}^-} (M⁻¹s⁻¹)Half-Life (pH 7)
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide4.7×1084.7 \times 10^812 min
Benzene sulfonamide1.2×1071.2 \times 10^74.8 h
Trifluoromethanesulfonamide9.3×1089.3 \times 10^86 min

Footnotes

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is an organosulfur compound with the molecular formula C5H8F3NO3SC_5H_8F_3NO_3S and a molecular weight of approximately 241.19 g/mol. It features a trifluoroethoxy group attached to a propane-1-sulfonamide moiety. The compound includes a sulfonamide functional group, which is known for its biological activity and applications in medicinal chemistry.

Applications in Medicinal Chemistry

This compound is valuable in medicinal chemistry as a precursor for developing new pharmaceuticals, particularly in antibiotic and anticancer research. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The trifluoroethoxy group can enhance the compound's pharmacological profile by improving its solubility or bioavailability. Compounds with similar structures have been investigated for potential use in cancer therapy and enzyme inhibition.

This compound exhibits significant biological activity. Research indicates that sulfonamides can inhibit specific enzymes critical for bacterial growth and proliferation, making understanding these interactions crucial for optimizing its use in therapeutic applications.

Role of Trifluoromethyl Groups in Pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Key Structural and Functional Differences

The provided evidence highlights 1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as another fluorinated compound of interest. Below is a comparative analysis of these two compounds:

Table 1: Structural and Functional Comparison
Property 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide 1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Molecular Formula C₅H₁₀F₃NO₃S C₁₀H₅ClF₃NO₂
Molecular Weight (g/mol) 221.07 263.45
Fluorinated Groups Trifluoroethoxy (OCH₂CF₃) Trifluoromethyl (CF₃)
Core Functional Groups Sulfonamide (SO₂NH₂) Pyrrole-2,5-dione
Additional Substituents None Chlorine (Cl) on phenyl ring
Availability Discontinued Discontinued

Implications of Structural Features

Sulfonamide vs. The pyrrole-2,5-dione moiety in the comparator is a cyclic diketone, often associated with kinase inhibition or anti-inflammatory activity due to its electrophilic reactivity .

The trifluoromethyl group (CF₃) in the comparator is a strong electron-withdrawing substituent, likely stabilizing the phenyl ring and modulating electronic properties for target binding .

Molecular Weight and Pharmacokinetics :

  • The lower molecular weight of the target compound (221.07 g/mol) may favor better bioavailability compared to the bulkier pyrrole-dione derivative (263.45 g/mol).

Biological Activity

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is an organosulfur compound notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8F3_3NO3_3S, with a molecular weight of approximately 241.19 g/mol. The compound features a sulfonamide functional group, which is well-known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis. The trifluoroethoxy group enhances the compound's solubility and bioavailability, making it a candidate for various therapeutic applications.

Antibacterial Activity

Sulfonamides like this compound primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. Studies suggest that the trifluoroethoxy moiety may further enhance this activity by improving the compound's interaction with biological targets.

Anticancer Potential

Research indicates that compounds with similar structures have been investigated for their potential in cancer therapy. The presence of the trifluoroethoxy group may contribute to enhanced selectivity and potency against certain cancer cell lines by modulating the compound's lipophilicity and solubility. For instance, analogs with trifluoromethyl groups have shown improved potency in inhibiting specific cancer pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Characteristics Unique Features
3-Chloropropane-1-sulfonamideContains chlorine instead of trifluoroethoxyLess lipophilic compared to the trifluorinated version
3-(Trifluoromethyl)propane-1-sulfonamideContains a trifluoromethyl groupDifferent electronic properties affecting reactivity
3-(Perfluoropropyl)propane-1-sulfonamideContains a perfluoropropyl groupHigher hydrophobicity than the trifluoroethoxy variant

The trifluoroethoxy group not only enhances solubility but may also improve the pharmacological profile compared to other sulfonamides.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • In Vitro Antiproliferative Activity : A study assessed the antiproliferative effects of various sulfonamides on cancer cell lines (A549, HCT-116). Results indicated that compounds with similar structures exhibited significant cytotoxicity against these lines, suggesting potential as anticancer agents .
  • Enzyme Inhibition Studies : Interaction studies have demonstrated that this compound can inhibit specific enzymes critical for bacterial growth. Such findings underscore its potential utility in treating bacterial infections.
  • Pharmacokinetic Studies : Preliminary assessments suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties due to the presence of the trifluoroethoxy group, which may enhance oral bioavailability and therapeutic efficacy .

Q & A

Q. What industrial or material science applications exist beyond pharmacology?

  • Methodological Answer :
  • Polymer Additives : Incorporate into sulfonated polymers (e.g., Nafion analogs) via radical polymerization. Test proton conductivity in fuel cells using electrochemical impedance spectroscopy .
  • Surface Modifiers : Graft onto silica nanoparticles (APTES coupling) and analyze antifouling properties via contact angle measurements .

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